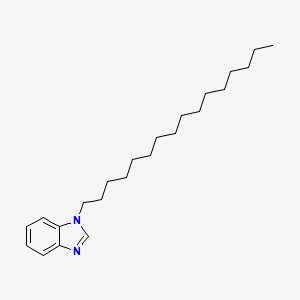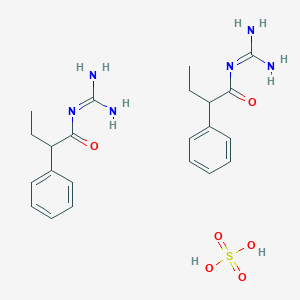
2-Ethyl-2-phenalacetylguanidine Sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-phenalacetylguanidine Sulphate typically involves the reaction of ethylphenylmalonamide with guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-phenalacetylguanidine Sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Ethyl-2-phenalacetylguanidine Sulphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-phenalacetylguanidine Sulphate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitters, thereby exerting its anticonvulsant effects. The compound may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another anticonvulsant with a similar mechanism of action.
Ethylphenylmalonamide: A precursor in the synthesis of 2-Ethyl-2-phenalacetylguanidine Sulphate.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter activity and interact with ion channels sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H32N6O6S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(diaminomethylidene)-2-phenylbutanamide;sulfuric acid |
InChI |
InChI=1S/2C11H15N3O.H2O4S/c2*1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9H,2H2,1H3,(H4,12,13,14,15);(H2,1,2,3,4) |
InChI Key |
PKSDHDKOZAAWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N=C(N)N.CCC(C1=CC=CC=C1)C(=O)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)

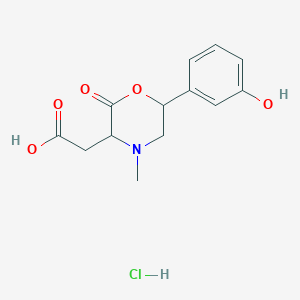

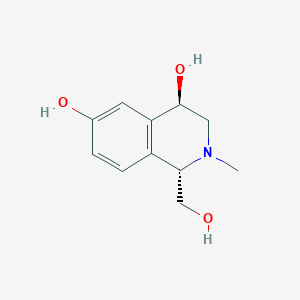

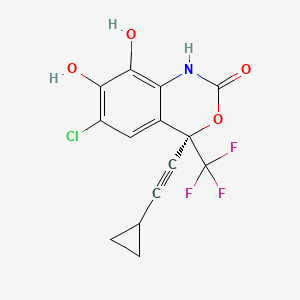
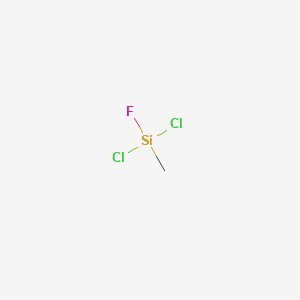
![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
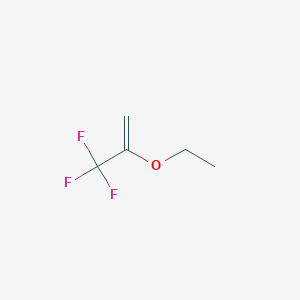
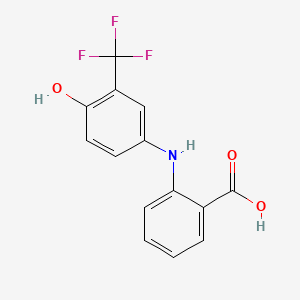
![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
